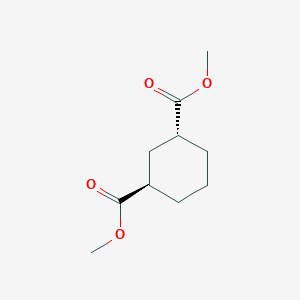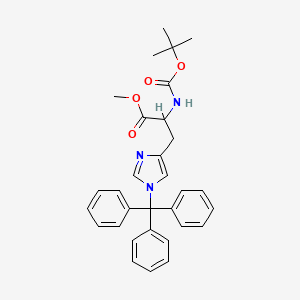
N-Boc-1-trityl-L-histidineMethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-trityl-L-histidine Methyl Ester is a chemical compound with the molecular formula C31H33N3O4 and a molecular weight of 511.61 g/mol . It is a derivative of L-histidine, an essential amino acid, and is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-trityl-L-histidine Methyl Ester typically involves the protection of the amino and imidazole groups of L-histidine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the trityl group is used to protect the imidazole group . The esterification of the carboxyl group is achieved using methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of N-Boc-1-trityl-L-histidine Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-trityl-L-histidine Methyl Ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and trityl groups using mild acidic conditions.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected L-histidine derivatives and substituted imidazole compounds .
Scientific Research Applications
N-Boc-1-trityl-L-histidine Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protective group in organic synthesis.
Biology: In the study of enzyme-substrate interactions and protein structure.
Medicine: As a precursor in the synthesis of peptide-based drugs.
Industry: In the production of high-purity peptides for research and therapeutic applications.
Mechanism of Action
The mechanism of action of N-Boc-1-trityl-L-histidine Methyl Ester involves the protection of functional groups during chemical synthesis. The Boc group protects the amino group from nucleophilic attack, while the trityl group protects the imidazole ring from electrophilic attack . These protective groups can be selectively removed under mild conditions, allowing for the stepwise synthesis of complex peptides .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-1-trityl-L-histidine: Similar to N-Boc-1-trityl-L-histidine Methyl Ester but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Boc-1-trityl-L-histidine: Lacks the methyl ester group, making it less reactive in certain esterification reactions.
Uniqueness
N-Boc-1-trityl-L-histidine Methyl Ester is unique due to its combination of protective groups, which provide stability and selectivity during peptide synthesis. The presence of the methyl ester group also enhances its reactivity in esterification reactions, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C31H33N3O4 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36) |
InChI Key |
JIIRTMRRZNOCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


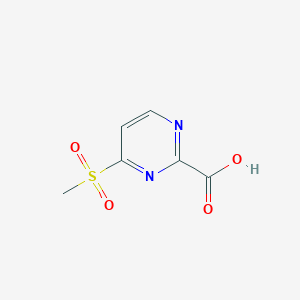
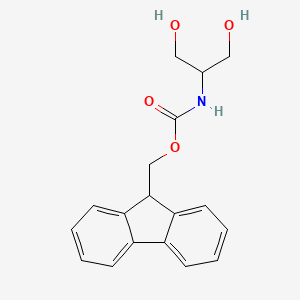
![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)
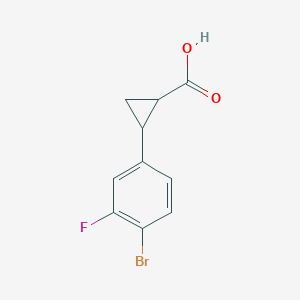
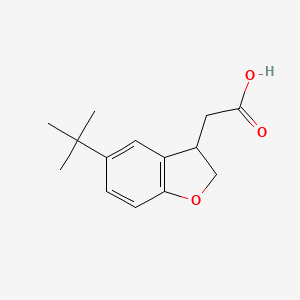
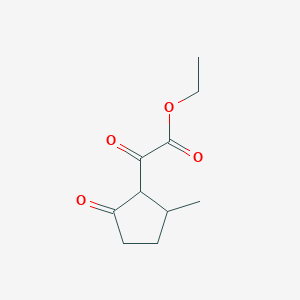
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
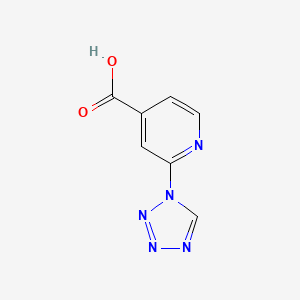
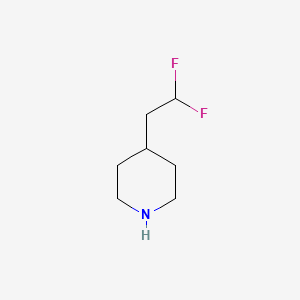
![(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl](/img/structure/B12282460.png)

